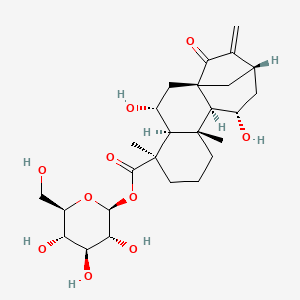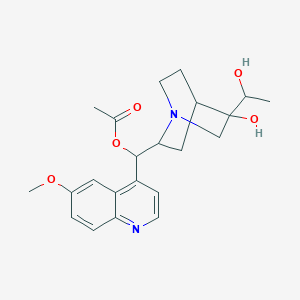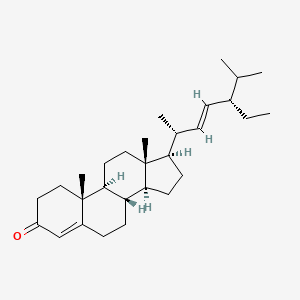
ω-3 Arachidonic Acid Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The w-3 arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of w-3 arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of w-3 arachidonic acid-d8 and a precisely weighed vial of unlabeled ω-3 arachidonic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled ω-3 arachidonic acid can be used to quantify the ω-3 arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
Role in Skin Health
- ω-3 and ω-6 polyunsaturated fatty acids (PUFAs), including arachidonic acid, are crucial for skin health. They serve as structural elements of cell membranes, influencing their properties, and act as precursors to eicosanoids, which are local hormones affecting cellular regulation. In skin, they can induce pro-inflammatory or anti-inflammatory reactions (Moser, 2002).
Metabolic Disorder Treatments
- Arachidonic acid-derived bioactive lipids show potential in treating metabolic disorders. Studies highlight their anti-inflammatory effects and direct impacts on various cell types, suggesting importance in managing conditions like diabetes, non-alcoholic fatty liver disease, and atherosclerosis (Duan et al., 2021).
Industrial Production and Genetic Modification
- Arachidonic acid production through fermentation and genetic modification has been explored, with Mortierella alpina identified as an effective strain for industrial production. Advances in culture medium optimization and genetic modification techniques are enhancing ARA production (Zhang et al., 2021).
Neuroprotective Effects
- ω-3 polyunsaturated fatty acids, including arachidonic acid, demonstrate neuroprotective effects. In a rat model of anterior ischemic optic neuropathy, ω-3 PUFA administration showed improved retinal ganglion cell survival and reduced inflammation, highlighting potential therapeutic applications for neurodegenerative diseases (Georgiou et al., 2017).
Enhanced Production via Biotechnology
- Biotechnological advances in oleaginous fungi have made them promising microbial sources for large-scale arachidonic acid production. This is significant for its role in cardiovascular health and neurological development, offering an alternative to deep-sea fish oil sources (Li et al., 2022).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)